Cas no 10133-20-7 (2-(bromomethyl)-1-benzothiophene)
2-(bromomethyl)-1-benzothiophene Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene, 2-(bromomethyl)-
- 2-(bromomethyl)-1-benzothiophene
- HGPATVJUCMLGIY-UHFFFAOYSA-N
- 10133-20-7
- EN300-1898352
- DB-116351
- DTXSID90545713
- SCHEMBL354731
- 2-bromomethyl-benzo[b]thiophene
- 2-bromomethylbenzothiophene
- 2-(Bromomethyl)benzo[b]thiophene
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- Inchi: 1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
- InChI Key: HGPATVJUCMLGIY-UHFFFAOYSA-N
- SMILES: BrCC1=CC2C=CC=CC=2S1
Computed Properties
- Exact Mass: 225.94518g/mol
- Monoisotopic Mass: 225.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 227.12g/mol
- XLogP3: 3.5
- Topological Polar Surface Area: 28.2Ų
2-(bromomethyl)-1-benzothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898352-0.05g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 0.05g |
$197.0 | 2023-09-18 | |
| Enamine | EN300-1898352-0.1g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 0.1g |
$293.0 | 2023-09-18 | |
| Enamine | EN300-1898352-0.25g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 0.25g |
$418.0 | 2023-09-18 | |
| Enamine | EN300-1898352-0.5g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 0.5g |
$656.0 | 2023-09-18 | |
| Enamine | EN300-1898352-1.0g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 1g |
$842.0 | 2023-06-01 | |
| Enamine | EN300-1898352-2.5g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 2.5g |
$1650.0 | 2023-09-18 | |
| Enamine | EN300-1898352-5.0g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 5g |
$2443.0 | 2023-06-01 | |
| Enamine | EN300-1898352-10.0g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 10g |
$3622.0 | 2023-06-01 | |
| Enamine | EN300-1898352-1g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 1g |
$842.0 | 2023-09-18 | |
| Enamine | EN300-1898352-5g |
2-(bromomethyl)-1-benzothiophene |
10133-20-7 | 95% | 5g |
$2443.0 | 2023-09-18 |
2-(bromomethyl)-1-benzothiophene Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(bromomethyl)-1-benzothiophene
Professional Introduction to 2-(bromomethyl)-1-benzothiophene (CAS No. 10133-20-7)
2-(bromomethyl)-1-benzothiophene, identified by the chemical identifier CAS No. 10133-20-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule, featuring a bromomethyl substituent on a benzothiophene backbone, has garnered considerable attention due to its versatile reactivity and potential applications in medicinal chemistry. The benzothiophene core, known for its structural stability and biological relevance, serves as a privileged scaffold in drug design, while the bromomethyl group introduces unique functionalization possibilities, making it a valuable intermediate in synthetic pathways.
The bromomethyl functional group attached to the 1-benzothiophene ring imparts electrophilic characteristics to the molecule, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic strategies, enabling the construction of more complex structures. For instance, the bromomethyl moiety can undergo reactions with amines, alcohols, or thiols to form ethers, thioethers, or amides, respectively. Such transformations are pivotal in the development of pharmacophores that mimic natural bioactive molecules or exhibit novel therapeutic properties.
In recent years, 2-(bromomethyl)-1-benzothiophene has been explored as a key intermediate in the synthesis of biologically active compounds. Its benzothiophene moiety is a common structural motif found in numerous drugs and natural products, contributing to their pharmacological efficacy. For example, derivatives of benzothiophene have shown promise in treating neurological disorders, cardiovascular diseases, and infectious diseases. The introduction of the bromomethyl group allows for further derivatization, enabling chemists to fine-tune the molecular architecture and optimize biological activity.
One of the most compelling aspects of 2-(bromomethyl)-1-benzothiophene is its role in constructing complex heterocyclic systems. These systems are often integral to drug candidates due to their ability to interact with biological targets in precise ways. The benzothiophene ring itself is known for its ability to penetrate biological membranes, enhancing oral bioavailability and facilitating cellular uptake. This property is particularly advantageous in drug development, where achieving effective concentrations at the target site is critical.
Recent advancements in synthetic methodologies have further highlighted the utility of 2-(bromomethyl)-1-benzothiophene. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled efficient connectivity between different molecular fragments. These reactions leverage the electrophilic nature of the bromomethyl group to form carbon-carbon bonds with aryl or vinyl halides or boronic acids under mild conditions. Such techniques have streamlined the synthesis of intricate benzothiophene derivatives, accelerating drug discovery efforts.
The pharmaceutical industry has also embraced computational chemistry and machine learning to predict and optimize the properties of compounds like 2-(bromomethyl)-1-benzothiophene. These tools aid in identifying promising derivatives by analyzing vast datasets and predicting biological activity based on structural features. The integration of experimental data with computational models has led to more rational drug design approaches, reducing reliance on trial-and-error methods.
Moreover, 2-(bromomethyl)-1-benzothiophene has found applications beyond pharmaceuticals. In materials science, for instance, it serves as a precursor for developing organic semiconductors and optoelectronic materials. The conjugated system of benzothiophene contributes to electron delocalization, which is essential for charge transport in these materials. Researchers have utilized derivatives of this compound to create organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), demonstrating its potential in next-generation electronic devices.
The synthesis of 2-(bromomethyl)-1-benzothiophene itself presents an interesting challenge due to its reactive nature. Traditional methods often involve bromination followed by methylation or vice versa. However, recent studies have explored greener alternatives using catalytic systems that minimize waste and improve yields. For example, photochemical bromination techniques have been employed to introduce the bromomethyl group selectively without harsh reagents.
In conclusion,2-(bromomethyl)-1-benzothiophene (CAS No. 10133-20-7) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structure combines the stability and biological relevance of benzothiophene with the functional versatility of the bromomethyl group. As research continues to uncover new synthetic strategies and applications,2-(bromomethyl)-1-benzothiophene will undoubtedly remain at the forefront of chemical innovation.
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